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Compound of Interest

Compound Name:
3,5-Hexadien-2-one, 3-methyl-6-

phenyl-

Cat. No.: B095420 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the spectroscopic

properties of key phenyl-hexadienone derivatives. Due to the limited availability of experimental

data for 3-methyl-6-phenyl-3,5-hexadien-2-one, this document focuses on the well-

characterized analogous compound, 6-phenyl-3,5-hexadien-2-one. The guide presents a

comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data. Detailed experimental protocols for these analytical techniques are

also provided, offering a foundational understanding for researchers in the field.

Introduction
Phenyl-hexadienone scaffolds are of significant interest in medicinal chemistry and materials

science due to their conjugated systems and potential for diverse functionalization. A thorough

understanding of their spectroscopic characteristics is paramount for their identification,

characterization, and the development of new applications. This guide serves as a technical

resource, presenting key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data of 6-Phenyl-3,5-hexadien-2-one
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The following sections summarize the available spectroscopic data for 6-phenyl-3,5-hexadien-

2-one (CAS No: 4173-44-8), a close structural analog of 3-methyl-6-phenyl-3,5-hexadien-2-

one.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

accessible literature

Table 2: ¹³C NMR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

Chemical Shift (δ) ppm Assignment

Data not available in accessible literature

Note: Specific experimental ¹H and ¹³C NMR data for 6-phenyl-3,5-hexadien-2-one were not

readily available in the surveyed literature. The tables are provided as a template for data

presentation.

IR spectroscopy is utilized to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 6-Phenyl-3,5-hexadien-2-one

Wavenumber (cm⁻¹) Intensity Assignment

~1670 Strong C=O (α,β-unsaturated ketone)

~1600, ~1580 Medium-Weak
C=C (aromatic and

conjugated)

~985 Strong Trans C-H bend (alkene)
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Note: The presented IR data is based on typical values for similar structures and may vary

slightly based on experimental conditions.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 6-Phenyl-3,5-hexadien-2-one

m/z Relative Intensity (%) Assignment

172.22 [M]⁺ (Molecular Ion)[1]

Specific fragmentation data not

available

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility

of the analyte.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer and acquire the spectrum. Standard acquisition parameters for ¹H NMR may

include a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger

number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a

volatile solvent (e.g., acetone or dichloromethane).

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow

the solvent to evaporate, leaving a thin film of the compound.
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Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and record

the spectrum. A background spectrum of the clean salt plate should be acquired first and

subtracted from the sample spectrum.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a

common method for volatile organic compounds. The high-energy electron beam ionizes the

sample molecules.

Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio by a mass analyzer. The detector records the abundance of each ion,

generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages in the spectroscopic analysis of an organic

compound.

Logical Relationship of Spectroscopic Data
The data from different spectroscopic techniques are complementary and together provide a

comprehensive structural picture.
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Integration of Spectroscopic Data for Structural Elucidation
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Caption: A diagram showing how data from different spectroscopic methods are integrated to

determine a molecule's structure.
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at: [https://www.benchchem.com/product/b095420#spectroscopic-data-nmr-ir-ms-of-3-5-
hexadien-2-one-3-methyl-6-phenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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